molecular formula C16H20BrNO4 B2495243 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate CAS No. 2248409-78-9

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate

Cat. No. B2495243
CAS RN: 2248409-78-9
M. Wt: 370.243
InChI Key: ONNBKTUXEQPXNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related isoquinolines involves innovative techniques to introduce functional groups and form the core structure efficiently. For instance, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols demonstrates chemoselective reactions under mild conditions, yielding high products (Ouchi et al., 2002). Similarly, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline via reductive amination of Schiff's bases highlights a versatile approach to constructing the isoquinoline framework (Zlatoidský & Gabos, 2009).

Molecular Structure Analysis

The structural analysis of isoquinoline derivatives is crucial for understanding their chemical behavior. The X-ray and DFT analyses provide detailed insights into the molecular geometry and intramolecular interactions, such as hydrogen bonding, which are essential for the stability and reactivity of these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For example, the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide showcases the reactivity of these compounds under different conditions (Matsumoto et al., 2010). The tandem conjugate addition/cyclization reactions also highlight the potential for creating complex structures with high stereochemical control (Davies et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a precursor to biologically active compounds, its mechanism of action would likely involve the interactions of those compounds with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties. For example, brominated compounds can sometimes be hazardous due to the potential release of bromine .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as its role as a precursor to biologically active compounds . Further studies could also investigate its synthesis, properties, and safety.

properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-8-10-5-6-11(17)7-12(10)13(9-18)14(19)21-4/h5-7,13H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNBKTUXEQPXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate

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